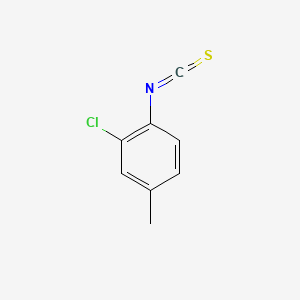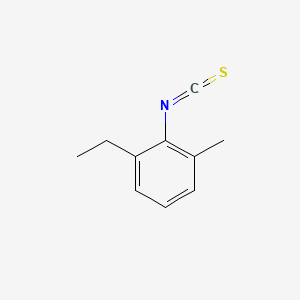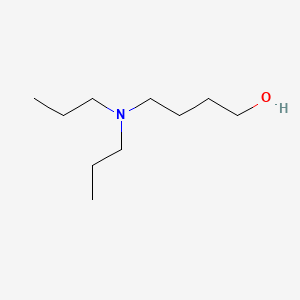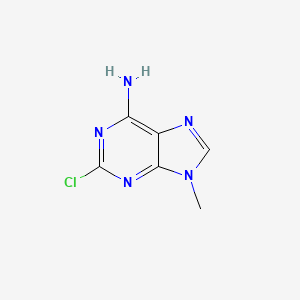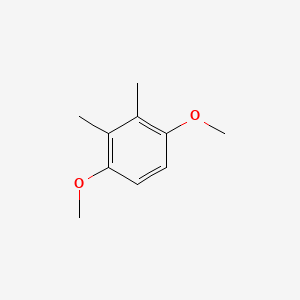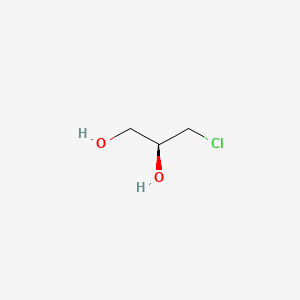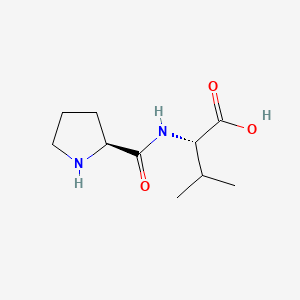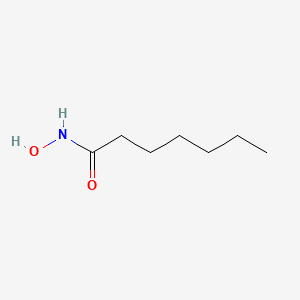
N-Hydroxyheptanamid
Übersicht
Beschreibung
N-Hydroxyheptanamide is a chemical compound with the molecular formula C7H15NO2 . It is also known by other names such as Heptanamide, N-hydroxy-, Heptanohydroxamic acid, and Enenthohydroxamic acid .
Synthesis Analysis
A series of novel N-hydroxyheptanamides incorporating 6-hydroxy-2 methylquinazolin-4 (3H)-ones was designed, synthesized, and evaluated for HDAC inhibitory potency as well as cytotoxicity against three human cancer cell lines .Molecular Structure Analysis
The molecular structure of N-Hydroxyheptanamide consists of seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms . The InChI representation of the molecule isInChI=1S/C7H15NO2/c1-2-3-4-5-6-7(9)8-10/h10H,2-6H2,1H3,(H,8,9) . Chemical Reactions Analysis
N-Hydroxyheptanamide has been evaluated for its HDAC inhibitory potency. The compounds displayed strong inhibition against the whole cell HDAC enzymes .Physical And Chemical Properties Analysis
N-Hydroxyheptanamide has a molecular weight of 145.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are 145.110278721 g/mol . The topological polar surface area of the compound is 49.3 Ų .Wissenschaftliche Forschungsanwendungen
Histon-Deacetylase-(HDAC)-Inhibitoren
N-Hydroxyheptanamide haben sich als potenzielle HDAC-Inhibitoren erwiesen . HDAC-Inhibitoren stellen eine umfangreiche Klasse gezielter Antikrebsmittel dar . Sie werden weltweit bei der Entdeckung und Entwicklung von Antikrebsmitteln eingesetzt .
Zytotoxische Mittel
N-Hydroxyheptanamide werden als zytotoxische Mittel eingesetzt . Sie haben eine potenzielle Zytotoxizität gegen verschiedene Krebszelllinien gezeigt . Beispielsweise erwiesen sich N-Hydroxyheptanamid 14i und 14j als die potentesten in Bezug auf HDAC-Inhibition und Zytotoxizität .
Entdeckung von Antikrebsmitteln
N-Hydroxyheptanamide werden bei der Entdeckung von Antikrebsmitteln eingesetzt . Sie sind Teil eines zielgerichteten Ansatzes zur Medikamentenentwicklung, der derzeit großes Interesse bei Medizinalchemikern weckt .
Entwicklung neuer HDAC-Inhibitoren
N-Hydroxyheptanamide werden bei der Entwicklung neuer HDAC-Inhibitoren eingesetzt . Es wurde eine Reihe neuartiger N-Hydroxyheptanamide entwickelt, synthetisiert und auf ihre HDAC-Inhibitoren-Potenz hin untersucht, die 6-Hydroxy-2-Methylchinazolin-4(3H)-one enthalten .
Selektive Histon-Deacetylasen 6-Inhibitoren
N-Hydroxyheptanamide werden als potente selektive Histon-Deacetylasen 6-Inhibitoren eingesetzt . Die potenteste Verbindung 7-((4, 6-Diphenylpyrimidin-2-yl)amino)-N-Hydroxyheptanamid (11a) hemmte HDAC6 mit einem IC50 von 3,8 nM und zeigte eine 26-fache Selektivität gegenüber HDAC1 .
Antiproliferative Aktivität
N-Hydroxyheptanamide haben vielversprechende antiproliferative Aktivitäten gegen verschiedene Tumorzelllinien gezeigt . Diese Arbeit hob das therapeutische Potenzial von diphenylpyrimidin-inspirierten sHDAC6-Inhibitoren hervor und liefert eine wertvolle Leitverbindung für die Entdeckung neuer Antitumormittel .
Wirkmechanismus
Target of Action
N-Hydroxyheptanamide, also known as Heptanamide, N-hydroxy-, primarily targets Histone Deacetylase 6 (HDAC6) . HDAC6 is an enzyme that plays a crucial role in cancer treatment . It is unique among the 18 subtypes of mammalian HDACs as it mainly exists in the cytoplasm and directly acts on a host of cytosolic proteins and substrates .
Mode of Action
N-Hydroxyheptanamide interacts with HDAC6 by inhibiting its activity. The most potent compound, 7-((4, 6-diphenylpyrimidin-2-yl)amino)-N-hydroxyheptanamide, inhibited HDAC6 with an IC50 of 3.8 nM and showed 26-fold selectivity over HDAC1 . This interaction results in changes in the acetylation status of histones and non-histone proteins, thereby affecting gene expression .
Biochemical Pathways
The inhibition of HDAC6 by N-Hydroxyheptanamide affects various biochemical pathways. HDAC6 is known to act on cytosolic proteins and substrates such as α- and β-tubulin, heat shock protein, assembled microtubules, and cortactin . By inhibiting HDAC6, N-Hydroxyheptanamide can potentially disrupt these pathways and their downstream effects.
Pharmacokinetics
The potency of the compound against hdac6 and its selectivity over hdac1 suggest that it may have favorable bioavailability .
Result of Action
The inhibition of HDAC6 by N-Hydroxyheptanamide results in promising antiproliferative activities against different tumor cell lines . This suggests that the compound could potentially be used in cancer treatment.
Zukünftige Richtungen
N-Hydroxyheptanamide and its derivatives have shown potential as HDAC inhibitors, which are a class of compounds that have been used in cancer treatment . Future research could focus on further exploring the therapeutic potential of N-Hydroxyheptanamide and its derivatives, particularly their efficacy and safety in preclinical and clinical settings.
Biochemische Analyse
Biochemical Properties
N-Hydroxyheptanamide has been identified as a potent inhibitor of histone deacetylase enzymes. It interacts with the active site of these enzymes, binding to the zinc ion present in the catalytic domain. This interaction prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones and a more relaxed chromatin structure. This relaxed structure allows for increased transcriptional activity of certain genes, which can lead to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth .
Cellular Effects
N-Hydroxyheptanamide has been shown to have significant effects on various types of cells. In cancer cells, it induces cell cycle arrest and apoptosis. This compound influences cell signaling pathways by increasing the acetylation of histone proteins, which in turn affects the expression of genes involved in cell cycle regulation and apoptosis. Additionally, N-Hydroxyheptanamide has been observed to alter cellular metabolism by modulating the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of N-Hydroxyheptanamide involves its binding to the active site of histone deacetylase enzymes. This binding inhibits the enzyme’s activity, leading to an increase in the levels of acetylated histones. The increased acetylation of histones results in a more open chromatin structure, which facilitates the transcription of genes that are normally repressed. This can lead to the reactivation of tumor suppressor genes and the inhibition of cancer cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Hydroxyheptanamide have been observed to change over time. The compound is relatively stable, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to N-Hydroxyheptanamide can lead to sustained increases in histone acetylation and prolonged inhibition of cancer cell growth. The compound’s effectiveness may diminish over time as cells develop resistance mechanisms .
Dosage Effects in Animal Models
In animal models, the effects of N-Hydroxyheptanamide vary with different dosages. At lower doses, the compound effectively inhibits histone deacetylase activity and induces apoptosis in cancer cells without causing significant toxicity. At higher doses, N-Hydroxyheptanamide can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to toxicity .
Metabolic Pathways
N-Hydroxyheptanamide is involved in metabolic pathways related to histone acetylation. It interacts with histone deacetylase enzymes, inhibiting their activity and leading to increased levels of acetylated histones. This can affect metabolic flux and the levels of various metabolites involved in cellular processes. Additionally, N-Hydroxyheptanamide may interact with other enzymes and cofactors involved in histone modification and gene expression .
Transport and Distribution
Within cells, N-Hydroxyheptanamide is transported and distributed through various mechanisms. It can diffuse across cell membranes and accumulate in the nucleus, where it exerts its inhibitory effects on histone deacetylase enzymes. The compound may also interact with transporters and binding proteins that facilitate its uptake and distribution within cells and tissues .
Subcellular Localization
N-Hydroxyheptanamide is primarily localized in the nucleus, where it interacts with histone deacetylase enzymes. Its activity and function are influenced by its subcellular localization, as the compound needs to be in close proximity to its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing N-Hydroxyheptanamide to specific compartments or organelles within the cell .
Eigenschaften
IUPAC Name |
N-hydroxyheptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-3-4-5-6-7(9)8-10/h10H,2-6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMPWDWLVIWORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184489 | |
| Record name | Heptanamide, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30406-18-9 | |
| Record name | N-Hydroxyheptanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30406-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptanamide, N-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030406189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptanamide, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Hydroxyheptanamide, specifically when part of a larger molecule, interact with its target, and what are the downstream effects?
A1: N-Hydroxyheptanamide often serves as a zinc-binding group (ZBG) in molecules designed to inhibit histone deacetylases (HDACs) [, , , , ]. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, compounds containing the N-Hydroxyheptanamide moiety can induce hyperacetylation of histones, leading to changes in gene expression and ultimately affecting cell proliferation, differentiation, and apoptosis [, , ].
Q2: Have any N-Hydroxyheptanamide-containing compounds shown promising in vitro and in vivo efficacy? What do these findings suggest about their potential as anticancer agents?
A3: Yes, several N-Hydroxyheptanamide derivatives have demonstrated promising anticancer activity. For example, CUDC-101 (7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide) exhibits potent inhibitory activity against HDACs, EGFR, and HER2, leading to significant antiproliferative effects in various cancer cell lines and tumor regression in xenograft models []. Another compound, CKD5, a 7-ureido-N-hydroxyheptanamide derivative, showed improved cytotoxic effects, induced apoptosis, and prolonged survival in glioblastoma models compared to traditional HDAC inhibitors []. These findings highlight the potential of N-Hydroxyheptanamide-based compounds as anticancer therapeutics, particularly for targeting cancers with dysregulated HDAC activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


